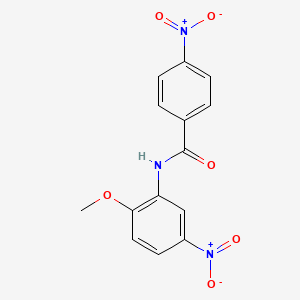
5-(3-bromophenyl)-N-(3-fluorobenzyl)-1-methyl-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-bromophenyl)-N-(3-fluorobenzyl)-1-methyl-1H-imidazol-2-amine is a complex organic compound that features both bromine and fluorine substituents on a benzene ring, as well as an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-N-(3-fluorobenzyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of a fluorobenzyl group. The imidazole ring is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromophenyl)-N-(3-fluorobenzyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the imidazole ring.
Scientific Research Applications
5-(3-bromophenyl)-N-(3-fluorobenzyl)-1-methyl-1H-imidazol-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-N-(3-fluorobenzyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong interactions with biological molecules, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-bromophenyl)-N-(3-chlorobenzyl)-1-methyl-1H-imidazol-2-amine
- 5-(3-bromophenyl)-N-(3-methylbenzyl)-1-methyl-1H-imidazol-2-amine
- 5-(3-bromophenyl)-N-(3-ethylbenzyl)-1-methyl-1H-imidazol-2-amine
Uniqueness
Compared to similar compounds, 5-(3-bromophenyl)-N-(3-fluorobenzyl)-1-methyl-1H-imidazol-2-amine is unique due to the presence of both bromine and fluorine substituents. These atoms can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15BrFN3 |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
5-(3-bromophenyl)-N-[(3-fluorophenyl)methyl]-1-methylimidazol-2-amine |
InChI |
InChI=1S/C17H15BrFN3/c1-22-16(13-5-3-6-14(18)9-13)11-21-17(22)20-10-12-4-2-7-15(19)8-12/h2-9,11H,10H2,1H3,(H,20,21) |
InChI Key |
BTTWEUPITDMCCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC(=CC=C2)F)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11563262.png)

![4-[(E)-[(2-{N'-[(E)-[4-(3-Methylbenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 3-methylbenzoate](/img/structure/B11563282.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11563287.png)
![3-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11563290.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-iodophenyl)methylidene]acetohydrazide](/img/structure/B11563297.png)
![4-bromo-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol](/img/structure/B11563299.png)
![2-{[(E)-(4-bromophenyl)methylidene]amino}-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B11563305.png)
![3,4,5-Trimethoxy-N-({N'-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11563309.png)
![(5Z)-5-(2,3-dichlorobenzylidene)-3-{[(4-ethylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11563320.png)
![2-[(3-bromobenzyl)oxy]-N'-[(E)-(5-bromothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11563325.png)
![2-(3-Methylphenoxy)-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11563326.png)
![3,4-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11563333.png)
![O-[3-(phenylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate](/img/structure/B11563342.png)
